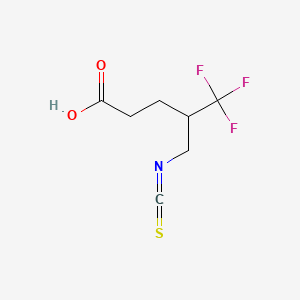
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and an isothiocyanate functional group attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid typically involves the introduction of trifluoromethyl groups and the isothiocyanate functional group onto a pentanoic acid backbone. One common method involves the reaction of 5,5,5-trifluoro-4-methylpentanoic acid with thiophosgene under controlled conditions to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl groups.
Aplicaciones Científicas De Investigación
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biomolecules. This reactivity makes it useful as a biochemical probe or in drug development, where it can target specific enzymes or proteins. The trifluoromethyl groups contribute to the compound’s stability and lipophilicity, enhancing its interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5,5,5-Trifluoro-4-methylpentanoic acid: Lacks the isothiocyanate group, making it less reactive in certain biochemical applications.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Contains a hydroxyl group instead of an isothiocyanate group, leading to different reactivity and applications.
Uniqueness
5,5,5-Trifluoro-4-(isothiocyanatomethyl)pentanoic acid is unique due to the presence of both trifluoromethyl and isothiocyanate groups. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H8F3NO2S |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
5,5,5-trifluoro-4-(isothiocyanatomethyl)pentanoic acid |
InChI |
InChI=1S/C7H8F3NO2S/c8-7(9,10)5(3-11-4-14)1-2-6(12)13/h5H,1-3H2,(H,12,13) |
Clave InChI |
SURUWZZXYJNEIM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(CN=C=S)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-5-oxa-2,9-diazaspiro[3.5]nonane](/img/structure/B13633783.png)
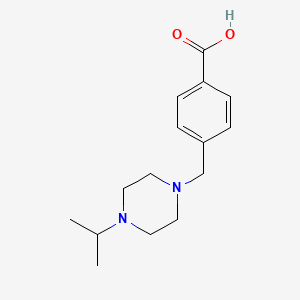
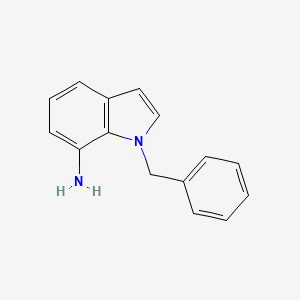
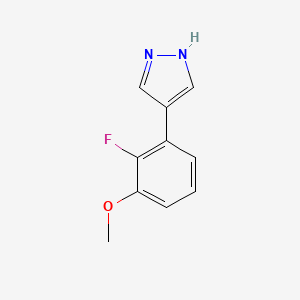
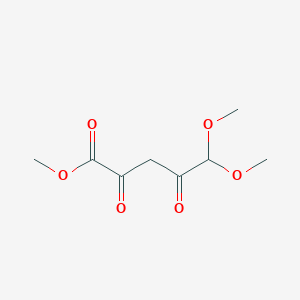
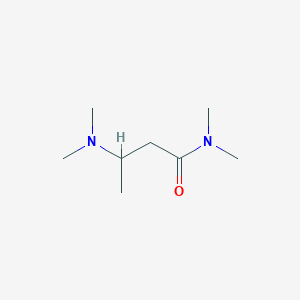
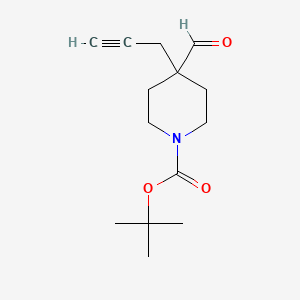
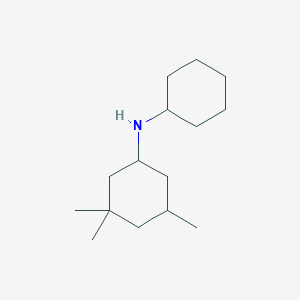

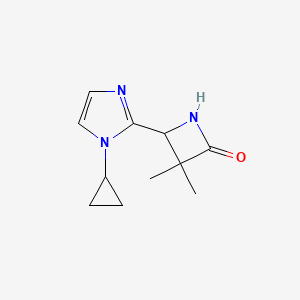
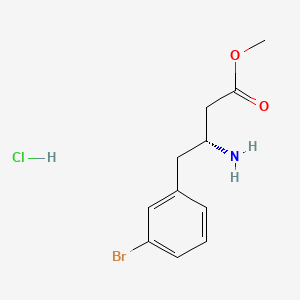
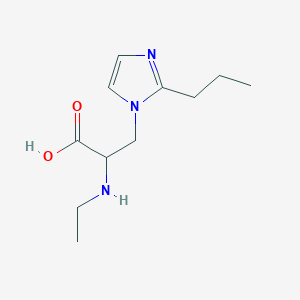
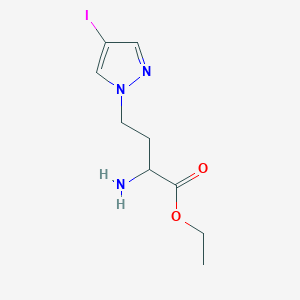
![3-Thia-6-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13633860.png)
